Cas no 124-97-0 (Cevane-3,4,6,7,14,15,16,20-octol,4,9-epoxy-, 6,7-diacetate 3-[(2R,3R)-2,3-dihydroxy-2-methylbutanoate]15-[(2R)-2-methylbutanoate], (3b,4a,6a,7a,15a,16b)-)
124-97-0 structure
Product Name:Cevane-3,4,6,7,14,15,16,20-octol,4,9-epoxy-, 6,7-diacetate 3-[(2R,3R)-2,3-dihydroxy-2-methylbutanoate]15-[(2R)-2-methylbutanoate], (3b,4a,6a,7a,15a,16b)-
Numero CAS:124-97-0
MF:C41H63NO15
MW:809.936634302139
CID:152784
PubChem ID:222158
Update Time:2025-04-19
Cevane-3,4,6,7,14,15,16,20-octol,4,9-epoxy-, 6,7-diacetate 3-[(2R,3R)-2,3-dihydroxy-2-methylbutanoate]15-[(2R)-2-methylbutanoate], (3b,4a,6a,7a,15a,16b)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Cevane-3,4,6,7,14,15,16,20-octol,4,9-epoxy-, 6,7-diacetate 3-[(2R,3R)-2,3-dihydroxy-2-methylbutanoate]15-[(2R)-2-methylbutanoate], (3b,4a,6a,7a,15a,16b)-
- Cevane-3,4,6,7,14,15,16,20-octol,4,9-epoxy-, 6,7-diacetate 3-[(2R,3R)-2,3-dihydroxy-2-methylbutanoate]15-[(2R)-2-methylbutano
- PROTOVERATRINE B
- 6,7-diacetate3-(threo-(+)-2,3-dihydroxy-2-methylbutyrate)15-((-)-2-methylbut
- neoprotoveratrin
- NEOPROTOVERATRINE
- PROTOVERATRINE A (RG)(CALL)
- veratetrin
- PROTOVERATRINE B (RG)
- 4-beta,6-alpha,7-alpha,14,15-alpha-16-beta,20-octol,4,9-epoxy-cevane-3-bet
- 4α,9-Epoxycevane-3β,4β,6α,7α,14,15α,16β,20-octol 6,7-diacetate 3-[(2R,3R)-2,3-dihydroxy-2-methylbutanoate]15-[(R)-2-methylbutanoate]
- yrate)
- NSC7527
- CEVANE-3,4,6,7,14,15,16,20-OCTOL, 4,9-EPOXY-, 6,7-DIACETATE 3-((2R,3R)-2,3-DIHYDROXY-2-METHYLBUTANOATE) 15-((2R)-2-METHYLBUTANOATE), (3.BETA.,4.ALPHA.,6.ALPHA.,7.ALPHA.,15.ALPHA.,16.BETA.)-
- NSC 7527
- [(1S,2S,6S,9S,10S,11R,12R,13S,14S,15S,16S,17R,18R,19S,22S,23S,25R)-16,17-diacetyloxy-10,12,14,23-tetrahydroxy-6,10,19-trimethyl-13-[(2R)-2-methylbutanoyl]oxy-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl] (2R,3R)-2,3-dihydroxy-2-methylbutanoate
- CHEMBL2165398
- 4-21-00-06847 (Beilstein Handbook Reference)
- Veratetrine
- 124-97-0
- Cevane-3beta,4beta,6alpha,7alpha,14,15alpha,16beta,20-octol, 4,9-epoxy-, 6,7-diacetate 3-(threo-(+)-2,3-dihydroxy-2-methylbutyrate) 15-((-)-2-methylbutyrate)
- BRN 0077630
- Cevane-3-beta,4-beta,6-alpha,7-alpha,14,15-alpha-16-beta,20-octol, 4,9-epoxy-, 6,7-diacetate 3-(threo-(+)-2,3-dihydroxy-2-methylbutyrate) 15-((-)-2-methylbutyrate)
- UNII-AK816144R9
- PROTOVERATRINE B [WHO-DD]
- Cryptenamine
- DTXSID401043045
- NSC-7527
- Cevane-3,4,6,7,14,15,16,20-octol, 4,9-epoxy-, 6,7-diacetate 3-(2,3-dihydroxy-2-methylbutanoate) 15-(2-methylbutanoate), (3beta(2R,3R),4alpha,6alpha,7alpha,15alpha(R),16beta)-
- (3beta(2R,3R),4alpha,6alpha,7alpha,15alpha(R),16beta)-4,9-Epoxycevane-3,4,6,7,14,15,16,20-octol 6,7-diacetate 3-(2,3-dihydroxy-2-methylbutyrate) 15-(2-methylbutyrate)
- EINECS 204-719-2
- AK816144R9
- PROTOVERATRINE B [MI]
-
- Inchi: 1S/C41H63NO15/c1-10-19(3)34(47)56-33-28(46)27-23(17-42-16-18(2)11-12-25(42)38(27,9)50)24-15-39-32(40(24,33)51)30(54-22(6)45)29(53-21(5)44)31-36(39,7)14-13-26(41(31,52)57-39)55-35(48)37(8,49)20(4)43/h18-20,23-33,43,46,49-52H,10-17H2,1-9H3/t18-,19+,20+,23-,24-,25-,26-,27+,28+,29-,30+,31-,32+,33-,36-,37+,38+,39+,40-,41+/m0/s1
- Chiave InChI: BFLXOMFFVWQPAZ-CEEVVQPDSA-N
- Sorrisi: O1[C@@]2([C@H](CC[C@@]3(C)[C@@H]2[C@H]([C@H]([C@H]2[C@@]4([C@H]([C@@H]([C@@H]5[C@@](C)([C@@H]6CC[C@H](C)CN6C[C@H]5[C@@H]4C[C@]132)O)O)OC([C@H](C)CC)=O)O)OC(C)=O)OC(C)=O)OC([C@@](C)([C@@H](C)O)O)=O)O
Proprietà calcolate
- Massa esatta: 809.42000
- Massa monoisotopica: 809.41977030g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 6
- Conta accettatore di obbligazioni idrogeno: 16
- Conta atomi pesanti: 57
- Conta legami ruotabili: 12
- Complessità: 1660
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 20
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- XLogP3: 1
- Superficie polare topologica: 239
Proprietà sperimentali
- Colore/forma: Non disponibile
- Densità: 1.1826 (rough estimate)
- Punto di fusione: 268-270°C
- Punto di ebollizione: 755.18°C (rough estimate)
- Indice di rifrazione: 1.6220 (estimate)
- PSA: 239.05000
- LogP: 0.51590
- Rotazione specifica: D25 -37° (pyridine); D25 -3.5° (chloroform)
- Solubilità: Non disponibile
Cevane-3,4,6,7,14,15,16,20-octol,4,9-epoxy-, 6,7-diacetate 3-[(2R,3R)-2,3-dihydroxy-2-methylbutanoate]15-[(2R)-2-methylbutanoate], (3b,4a,6a,7a,15a,16b)- Informazioni sulla sicurezza
- Numero di trasporto dei materiali pericolosi:UN 1544
- WGK Germania:3
- Istruzioni di sicurezza: S22
- RTECS:FL5750000
- Classe di pericolo:6.1(a)
- PackingGroup:II
- Tossicità:LD50 s.c. in male mice: 0.21 mg/kg (Tanaka)
- Gruppo di imballaggio:II
- Termine di sicurezza:6.1(a)
- Gruppo di imballaggio:II
- Livello di pericolo:6.1(a)
Cevane-3,4,6,7,14,15,16,20-octol,4,9-epoxy-, 6,7-diacetate 3-[(2R,3R)-2,3-dihydroxy-2-methylbutanoate]15-[(2R)-2-methylbutanoate], (3b,4a,6a,7a,15a,16b)- Letteratura correlata
-
1. Paramagnetic anisotropies and zero-field splitting of some high-spin iron(III) complexesM. Gerloch,J. Lewis,R. C. Slade J. Chem. Soc. A 1969 1422
-
K. J. Morgan,J. A. Barltrop Q. Rev. Chem. Soc. 1958 12 34
-
3. The crystal and molecular structure of tomatidine hydrobromide and its relation to the steroidal bromosapogeninsOlga Kennard,L. Riva di Sanseverino,J. S. Rollett J. Chem. Soc. C 1967 956
-
4. Mutual diffusion coefficients of SrCl2–H2O and CsCl—H2O at 25 °C from Rayleigh interferometryJoseph A. Rard,Donald G. Miller J. Chem. Soc. Faraday Trans. 1 1982 78 887
Related Categories
- Solventi e Chimici organici Composti organici Lipidi e molecole simili ai lipidi Steroidi e derivati degli steroidi Alcaloidi di tipo Cerveratrum
- Solventi e Chimici organici Composti organici Lipidi e molecole simili ai lipidi Steroidi e derivati degli steroidi Alcaloidi steroidi Alcaloidi di tipo Cerveratrum
124-97-0 (Cevane-3,4,6,7,14,15,16,20-octol,4,9-epoxy-, 6,7-diacetate 3-[(2R,3R)-2,3-dihydroxy-2-methylbutanoate]15-[(2R)-2-methylbutanoate], (3b,4a,6a,7a,15a,16b)-) Prodotti correlati
- 143-57-7(Protoveratrine A)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
Fornitori consigliati
Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso
上海帛亦医药科技有限公司
Membro d'oro
CN Fornitore
Reagenti
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
Jiangsu Kolod Food Ingredients Co.,ltd
Membro d'oro
CN Fornitore
Grosso